4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-13-3-2-4-14(9-13)27-11-17(26)25-7-5-24(6-8-25)16-10-15(18(19,20)21)22-12-23-16/h2-4,9-10,12H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJGUCSMUJUOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction with a suitable halogenated precursor.
Coupling with 3-Methylphenoxyacetyl Moiety: The final step involves coupling the piperazine derivative with 3-methylphenoxyacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that allow for interaction with biological targets.
- Anticancer Activity : Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit anticancer properties. For instance, compounds similar to 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine have been tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). Results indicated significant cytotoxic effects at micromolar concentrations, although less potent than established chemotherapeutics like doxorubicin .
Agrochemicals
The compound's structural features also lend themselves to applications in agriculture, particularly as insecticides and fungicides.
- Insecticidal Properties : Research has identified trifluoromethyl pyrimidine derivatives as effective against agricultural pests. In bioassays, certain derivatives demonstrated lower lethal concentrations compared to conventional insecticides, indicating potential for use in pest management strategies .
Antifungal Activity
Trifluoromethyl pyrimidines have been shown to possess antifungal properties.
- Bioactivity Studies : The antifungal efficacy of related compounds was evaluated against several fungal strains, revealing moderate activity that could be harnessed for agricultural fungicides .
Case Study 1: Anticancer Activity Assessment
A study focused on synthesizing novel trifluoromethyl pyrimidine derivatives, including the target compound. These derivatives were subjected to in vitro testing against various cancer cell lines. The findings indicated that while some compounds exhibited promising anticancer activity, further optimization was necessary to enhance their efficacy and reduce toxicity .
Case Study 2: Insecticidal Evaluation
Another research effort evaluated the insecticidal properties of trifluoromethyl pyrimidine derivatives through field trials. The results highlighted that specific formulations significantly reduced pest populations while being less harmful to beneficial insects compared to traditional insecticides .
Mechanism of Action
The mechanism of action of 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares a pyrimidine core with analogs but differs in substituents and peripheral functional groups. Below is a comparative analysis of key structural features and inferred properties:
Table 1: Structural and Functional Comparison
*Calculated based on similar analogs.
Functional Group Analysis
- Trifluoromethyl (CF₃): Present in the target compound and BJ05052 , this group improves resistance to oxidative metabolism and increases lipophilicity, favoring blood-brain barrier penetration.
- Piperazine Modifications: The target compound’s (3-methylphenoxy)acetyl group introduces aromaticity and moderate polarity, balancing solubility and membrane permeability.
- Core Heterocycles: Thieno[2,3-d]pyrimidine ( ) replaces pyrimidine, altering electronic distribution and binding kinetics. Triazole-containing analogs (e.g., BJ05054 ) introduce hydrogen-bonding capacity, which may improve target engagement.
Pharmacokinetic and Physicochemical Inferences
- Solubility: The acetyl group in the target compound may improve aqueous solubility compared to ethylphenoxy ( ) or cyclopentanecarbonyl (BJ05052 ) derivatives.
- Metabolic Stability: The trifluoromethyl group and lack of ester or sulfonyl groups (cf. BJ05054’s benzenesulfonyl ) suggest slower hepatic clearance.
- Steric Effects: Bulky substituents like cyclopentane (BJ05052 ) or piperidine ( ) may hinder binding to flat active sites (e.g., ATP pockets in kinases).
Biological Activity
The compound 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a derivative of pyrimidine and piperazine, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates a molecular weight of approximately 368.35 g/mol. The presence of trifluoromethyl and piperazine moieties suggests potential interactions with various biological targets.
Research indicates that compounds similar to This compound often act on specific receptors or enzymes:
- Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Receptor Modulation : This compound may interact with G-protein coupled receptors (GPCRs), particularly chemokine receptors, influencing leukocyte trafficking and inflammatory responses .
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Antidiabetic Activity : Similar piperazine derivatives have been noted for their ability to modulate glucose metabolism, potentially serving as DPP-4 inhibitors .
- Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits by modulating neurotransmitter levels in the brain .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profiles of this compound:
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that derivatives similar to This compound exhibit low toxicity in repeated-dose studies in animal models, although further extensive evaluations are required to confirm these findings.
Q & A
Basic: What are the common synthetic routes for preparing 4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidine core. For example, 6-(trifluoromethyl)pyrimidine derivatives are synthesized via nucleophilic substitution or cyclocondensation reactions.
- Step 2: Introduction of the piperazine ring. Piperazine is often coupled to the pyrimidine core using Buchwald–Hartwig amination or nucleophilic aromatic substitution under anhydrous conditions (e.g., THF or DMF) .
- Step 3: Functionalization of piperazine. The (3-methylphenoxy)acetyl group is introduced via acylation, typically using activated esters (e.g., acetyl chloride derivatives) in the presence of a base like triethylamine .
Key Considerations: Monitor reaction progress with TLC or LC-MS. Purification often requires column chromatography or preparative HPLC .
Advanced: How can researchers optimize reaction yields for the acylation step of the piperazine moiety?
Methodological Answer:
Yield optimization hinges on:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen, while dichloromethane minimizes side reactions.
- Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .
- Stoichiometry: A 1.2–1.5 molar excess of the acylating agent ensures complete reaction.
- Temperature Control: Reactions are often conducted at 0°C to room temperature to avoid thermal degradation of the trifluoromethyl group .
Data Analysis Tip: Compare yields via quantitative NMR or HPLC-UV to identify bottlenecks .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- LC-MS/HPLC: Validates purity (>95%) and molecular ion ([M+H]⁺) mass accuracy.
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers address discrepancies in biological activity data across similar piperazine-pyrimidine analogs?
Methodological Answer:
Contradictions often arise from:
- Physicochemical Variability: Differences in lipophilicity (logP) due to substituents like trifluoromethyl or phenoxy groups. Use HPLC-derived logP measurements to correlate with activity .
- Metabolic Stability: The trifluoromethyl group enhances metabolic resistance, but the acetyl-phenoxy moiety may undergo esterase cleavage. Test stability in liver microsomes .
- Off-Target Interactions: Screen against related receptors (e.g., dopamine D3 or serotonin receptors) via radioligand binding assays to rule out promiscuity .
Experimental Design: Use isogenic cell lines to isolate target-specific effects.
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water due to the trifluoromethyl group. Use DMSO for stock solutions (≤10 mM). Add co-solvents like PEG-400 for in vivo studies .
- Stability:
Advanced: How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding poses against target proteins (e.g., kinases or GPCRs). Focus on piperazine’s conformational flexibility .
- QSAR Models: Train models using descriptors like molar refractivity, H-bond donors/acceptors, and topological polar surface area (TPSA) .
- MD Simulations: Analyze stability of the (3-methylphenoxy)acetyl group in solvent to optimize pharmacokinetics .
Validation: Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays.
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Medicinal Chemistry: Probe for kinase inhibitors or GPCR modulators due to the pyrimidine-piperazine scaffold .
- Chemical Biology: Label with fluorophores (e.g., BODIPY) for cellular imaging studies targeting nucleic acid interactions .
- Material Science: Study its thermal stability (TGA/DSC) for potential use in organic electronics .
Advanced: How to troubleshoot byproduct formation during the final coupling step?
Methodological Answer:
Common byproducts include:
- Di-acylated Piperazine: Mitigate by reducing acylating agent equivalents or using bulkier bases (e.g., DIPEA) to sterically hinder over-reaction .
- Pyrimidine Ring Opening: Occurs under strong acidic conditions. Use milder acids (e.g., acetic acid) or buffer the reaction .
Analytical Strategy: Isolate byproducts via prep-HPLC and characterize with HRMS/MS to identify structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
